4H-1-Benzopyran-2-carboxamide, 4-oxo-

Description

Overview of Benzopyran Derivatives and Their Significance in Chemical Research

Benzopyran derivatives are a class of heterocyclic compounds that feature a bicyclic structure composed of a benzene (B151609) ring fused to a pyran ring. algoreducation.comresearchgate.net This fundamental scaffold is the basis for a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netchemrxiv.org The inherent chemical stability and reactivity of the benzopyran structure make it a valuable framework in organic chemistry. algoreducation.com These derivatives play a crucial role in medicinal chemistry, with research exploring their potential therapeutic applications in treating a variety of conditions. algoreducation.comresearchgate.net The versatility of the benzopyran core allows for structural modifications that can lead to compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. algoreducation.commdpi.com

Within the broader family of benzopyrans, chromones (4H-1-benzopyran-4-one) and their isomers, coumarins (2H-1-benzopyran-2-one), are particularly noteworthy heterocyclic scaffolds. mdpi.comstudysmarter.co.uk Chromones, which are structurally related to flavonoids, are considered a "privileged scaffold" in drug discovery due to their diverse pharmacological effects and favorable toxicity profiles. mdpi.commdpi.com Both chromones and coumarins are abundant in nature and are known for their useful therapeutic activities, including antioxidant and anti-inflammatory properties. mdpi.comproquest.com The chromone (B188151) ring system, in particular, serves as the backbone for flavones and is a subject of extensive research for the development of novel therapeutic agents. mdpi.com

The study of benzopyran and its derivatives has a rich history in academic research, continually revealing new facets of their chemical and biological properties. researchgate.net Historically, these compounds have been isolated from a variety of natural sources, including plants, bacteria, and fungi. researchgate.netnih.gov The recognition of their widespread presence in nature and their diverse biological activities has fueled decades of research into their synthesis and potential applications. researchgate.netstudysmarter.co.uk Academic research has been instrumental in elucidating the structure-activity relationships of benzopyran derivatives, paving the way for the rational design of new compounds with specific therapeutic targets. ontosight.ai The ongoing exploration of benzopyran chemistry continues to be a vibrant area of study, promising new discoveries and applications in medicine and beyond. studysmarter.co.uk

Chemical Structure and Nomenclature of 4H-1-Benzopyran-2-carboxamide, 4-oxo-

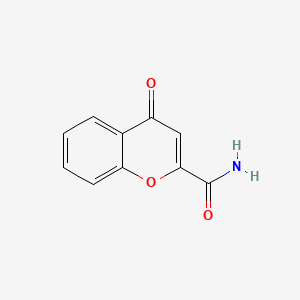

The chemical structure of 4H-1-Benzopyran-2-carboxamide, 4-oxo- consists of a benzopyran core with a carboxamide group at the 2-position and a ketone (oxo) group at the 4-position. nih.gov The systematic IUPAC name for this compound is 4-oxochromene-2-carboxamide. nih.gov Its molecular formula is C₁₀H₇NO₃. nih.gov

Table 1: Chemical Identifiers for 4H-1-Benzopyran-2-carboxamide, 4-oxo-

| Identifier | Value |

| IUPAC Name | 4-oxochromene-2-carboxamide |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 33543-89-4 |

| InChI | InChI=1S/C10H7NO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H,(H2,11,13) |

| SMILES | C1=CC=C2C(=C1)OC(=CC2=O)C(=O)N |

Data sourced from PubChem CID 214614. nih.gov

Importance of the 4-Oxo-4H-1-benzopyran-2-carboxamide Moiety in Synthetic and Medicinal Chemistry Research

The 4-oxo-4H-1-benzopyran-2-carboxamide moiety is a significant structural motif in the fields of synthetic and medicinal chemistry. chemrxiv.org Its presence within a molecule can confer a range of biological activities, making it an attractive target for chemical synthesis and modification. ontosight.aiontosight.ai The benzopyran-4-one skeleton, in general, is recognized for its diverse pharmacological properties and is frequently used as a template for designing novel compounds with various therapeutic profiles. mdpi.com

The 4-oxo-4H-1-benzopyran framework, including its carboxamide derivatives, serves as a valuable precursor in the synthesis of a wide array of more complex heterocyclic systems. researchgate.net The reactivity of the chromone ring allows for various chemical transformations, enabling chemists to build upon this scaffold to create novel molecular architectures. The related compound, 4-oxo-4H-1-benzopyran-2-carboxylic acid, is a key intermediate in the synthesis of various derivatives. myskinrecipes.com Similarly, 4-oxo-4H-1-benzopyran-3-carboxaldehyde is another important precursor for a range of heterocyclic systems with broad biological activities. researchgate.net

The 4-oxo-4H-1-benzopyran-2-carboxamide structure is an excellent template for the design of new therapeutic agents. mdpi.com By modifying the substituents on the benzopyran ring or the carboxamide group, medicinal chemists can systematically explore the structure-activity relationships of this class of compounds. ontosight.ai This approach allows for the optimization of biological activity and the development of molecules with improved efficacy and selectivity for specific biological targets. The versatility of the benzopyran-4-one skeleton has led to its use in the design of compounds with potential applications as kinase inhibitors and other targeted therapies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKIKFDCXZZVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187202 | |

| Record name | 4H-1-Benzopyran-2-carboxamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-89-4 | |

| Record name | 4H-1-Benzopyran-2-carboxamide, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of 4h 1 Benzopyran 2 Carboxamide, 4 Oxo

Oxidation Reactions of Related Chromone (B188151) Systems

The chromone nucleus can undergo several oxidative transformations, often targeting different parts of the molecule depending on the reagents and reaction conditions. While direct oxidation studies on 4H-1-Benzopyran-2-carboxamide, 4-oxo- are not extensively documented, research on related chromone derivatives provides significant insights into its potential oxidative chemistry.

One common reaction is the oxidation of substituents on the chromone ring. For instance, chromone-3-carbaldehydes can be efficiently oxidized to the corresponding chromone-3-carboxylic acids. semanticscholar.org A widely used method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) and a phosphate (B84403) buffer, often with a chlorine scavenger like 2-methyl-2-butene. semanticscholar.org This method is valued for its mild conditions and high yields.

The chromone scaffold itself can be subject to oxidative transformation using biomimetic model systems. mdpi.com Studies on various chromone derivatives using methods like the Fenton reaction (Fe²⁺/H₂O₂), artificial porphyrins, and electrochemistry coupled with mass spectrometry have been used to simulate metabolic pathways. mdpi.com For example, the Fenton reaction, which generates highly reactive hydroxyl radicals, can lead to the N-dealkylation of substituted chromones, demonstrating the metabolic stability and transformation pathways of these compounds. mdpi.com

The antioxidant properties of chromones are intrinsically linked to their oxidation potential. mdpi.comnih.gov The ability of chromone derivatives to scavenge free radicals is a key aspect of their biological activity. nih.gov The structural features crucial for this activity include the C2-C3 double bond, the 4-oxo (carbonyl) group, and the presence of hydroxyl groups on the benzoyl portion of the molecule. nih.gov

Table 1: Examples of Oxidation Reactions on Chromone Systems

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Chromone-3-carbaldehydes | Sodium chlorite, sulfamic acid | Chromone-3-carboxylic acids | Pinnick Oxidation | semanticscholar.org |

| N,N-dimethyl-flavone | Fenton reaction (FeCl₃, H₂O₂) | N-dealkylated metabolites | Oxidative Metabolism | mdpi.com |

Reduction Reactions of Related Chromone Systems

Reduction reactions of the chromone system can selectively target the 4-keto group or the C2-C3 double bond. The specific outcome depends on the reducing agent and the substrate's substitution pattern.

The carbonyl group at the C-4 position is a primary site for reduction. For example, the reduction of 4-oxo-4H-1-benzopyran-3-carboxaldehydes can yield 3-hydroxymethylchromones. nih.gov This transformation highlights the reactivity of the keto group while preserving other functionalities.

In the context of multi-step syntheses, reduction methods are crucial. For example, in the synthesis of certain chromone derivatives, a nitro group on the chromone ring can be reduced. An unusual alcohol-mediated reaction of 4-hydroxycoumarins and β-nitroalkenes leads to flavone-3-carboxylate derivatives, a process that involves the elimination of the nitro group. organic-chemistry.org

Nucleophilic Addition Reactions

The chromone ring, particularly due to its α,β-unsaturated ketone character, is susceptible to nucleophilic attack. The C-2 position is a key electrophilic center, readily reacting with various nucleophiles. semanticscholar.org

Domino reactions involving chromones often begin with a 1,4-addition (Michael addition) of a nucleophile to the C2-C3 double bond. beilstein-journals.org This initial addition generates an enolate intermediate which can then participate in subsequent intramolecular reactions. The regioselectivity of these reactions is highly dependent on the substituents present on the chromone ring. For 2,3-unsubstituted chromones, the reaction typically proceeds via a 1,4-addition followed by a Knoevenagel condensation involving the C-4 carbonyl group. beilstein-journals.org

The reactivity of the C-2 position is also exploited in the synthesis of more complex heterocyclic systems. For instance, carbenoids can react with chromone-2-carboxylic esters, leading to the cyclopropanation of the C2-C3 double bond. rsc.org

Radical Addition Reactions

Radical reactions provide another avenue for the functionalization of the chromone scaffold. The electron-deficient nature of the C2-C3 double bond makes it a good acceptor for radical species in Giese-type reactions. rsc.org

A notable example is the doubly decarboxylative photocatalytic Giese reaction. rsc.org In this process, alkyl radicals, generated from precursors like N-(acyloxy)phthalimides via photoredox catalysis, add to chromone-3-carboxylic acids. This reaction proceeds under visible light and results in the formation of 2-substituted-chroman-4-ones, demonstrating a powerful method for C-C bond formation at the C-2 position under mild conditions. rsc.org

The mechanism involves the generation of an alkyl radical which adds to the electron-deficient olefin of the chromone system. A subsequent hydrogen atom transfer and decarboxylation complete the catalytic cycle. rsc.org This highlights the utility of the chromone core as an effective radical acceptor in complex synthetic transformations. rsc.org

Cycloaddition and Annulation Reactions

The chromone ring is a valuable platform for cycloaddition and annulation reactions, enabling the construction of fused polycyclic systems. The C2-C3 double bond is the most common reactive site for these transformations.

Photochemical [2+2] cycloadditions are frequently used to access cyclobutane-fused chromanones. rsc.org These reactions typically involve the excitation of the chromone moiety with UV or visible light, followed by reaction with an alkene. Gold-mediated energy transfer photocatalysis has been shown to be effective for the [2+2] cycloaddition of coumarins (isomeric to chromones) with unactivated alkenes, suggesting a similar reactivity for the chromone system. rsc.org

Annulation reactions provide a route to build new rings onto the chromone framework. A metal-free carbamoylation/annulation cascade of aryl alkynoates with N-alkyl oxamic acids has been developed to synthesize 2-oxo-2H-chromene-3-carboxamides (coumarin derivatives), indicating the potential for similar annulation strategies in chromone chemistry. acs.org Palladium-catalyzed [2+2+1] annulation reactions involving 3-iodochromones, bridged olefins, and cyclopropenone as a CO source have also been reported to yield chromone-fused cyclopentanones.

Metal Complexation Studies

The oxygen atoms of the 4-oxo group and the carboxamide functionality make 4H-1-Benzopyran-2-carboxamide, 4-oxo- an excellent ligand for coordinating with metal cations. The study of these metal complexes is crucial, as complexation can significantly alter the compound's chemical and biological properties.

Research on the interaction of silver(I) ions with ligands closely related to the title compound provides significant insight into its coordination chemistry. A study on the Ag(I) complex with 4-oxo-4H-1-benzopyran-2-carboxylic acid revealed that the carboxylate group forms bridges between the silver cations. nih.gov In this specific complex, the carbonyl oxygen atom of the chromone ring was found to be inactive in coordinating to the silver ion. nih.gov

However, the coordination mode can vary depending on the specific ligand structure. In complexes with other coumarin (B35378) derivatives, the carbonyl oxygen of the pyran ring does participate in coordination. nih.gov For carboxamide derivatives, it is typical for the amide to bind to metal ions through the carbonyl oxygen, which is the most basic site. researchgate.net In some silver(I) complexes with related heterocyclic ligands, a nearly linear N-Ag-N arrangement is formed where the silver ion is coordinated by nitrogen atoms from the ligands. mdpi.com The specific coordination of 4H-1-Benzopyran-2-carboxamide, 4-oxo- with Ag(I) would likely involve the carbonyl oxygen of the amide group and potentially the 4-oxo group, depending on steric and electronic factors.

Table 2: Coordination Behavior of Related Chromone Ligands with Metal Ions

| Ligand | Metal Ion | Coordination Mode | Key Finding | Reference |

|---|---|---|---|---|

| 4-oxo-4H-1-benzopyran-2-carboxylic acid | Ag(I) | Carboxylate bridges | Carbonyl oxygen of the chromone ring is inactive. | nih.gov |

| Chromone-2-carboxylic acid | Cu(II) | Deprotonated carboxyl group | Forms mononuclear and dinuclear hydroxo-bridged complexes. | mdpi.com |

| Coumarin derivative | Ag(I) | Monodentate via nitrogen | Forms a nearly linear N-Ag-N geometry with two ligands. | mdpi.com |

Ligand-Metal Interactions

The compound 4H-1-Benzopyran-2-carboxamide, 4-oxo- possesses several potential coordination sites, primarily the oxygen atom of the carbonyl group at the 4-position (4-oxo) and the oxygen and nitrogen atoms of the carboxamide group at the 2-position. The specific mode of interaction with a metal ion depends on various factors, including the nature of the metal, the reaction conditions, and the steric and electronic properties of the ligand itself.

While direct studies on the metal complexes of the unsubstituted 4H-1-Benzopyran-2-carboxamide, 4-oxo- are limited, research on its derivatives, particularly N-substituted analogs, provides significant insight into its coordinating behavior. Structural analyses of N-phenyl-4-oxo-4H-2-chromone carboxamides reveal that the molecule's conformation is a critical determinant of its interaction capabilities. nih.gov In many of these structures, the amide nitrogen and the carbonyl oxygen of the carboxamide group are involved in strong intramolecular hydrogen bonds. nih.gov This intramolecular bonding can constrain the rotation of the chromone and phenyl rings, leading to a more planar molecular conformation. nih.gov

The most probable coordination mode for 4H-1-Benzopyran-2-carboxamide, 4-oxo- and its derivatives involves chelation, where the ligand binds to a central metal atom at two or more points. The most likely donor atoms for such chelation are the oxygen of the 4-oxo group and the carbonyl oxygen of the amide group at the 2-position. This arrangement would form a stable six-membered chelate ring with the metal ion. This bidentate O,O-coordination is a common feature for ligands containing a 1,3-dicarbonyl-like fragment.

Spectroscopic studies, such as infrared (IR) spectroscopy, can be employed to understand the ligand-metal interactions. Upon coordination to a metal ion, a shift in the stretching frequency of the C=O groups would be expected. Specifically, a decrease in the vibrational frequency of the 4-oxo and amide carbonyl groups would indicate their involvement in the coordination to the metal center.

Table 1: Potential Donor Atoms and Coordination Modes of 4H-1-Benzopyran-2-carboxamide, 4-oxo-

| Functional Group | Potential Donor Atom(s) | Plausible Coordination Mode |

| 4-Oxo Group | Oxygen | Monodentate or part of a bidentate system |

| 2-Carboxamide Group | Oxygen, Nitrogen | Monodentate (O or N) or bidentate (O,O or O,N) |

| Pyran Ring | Oxygen | Less likely to coordinate directly |

Influence of Functional Groups on Coordination Geometry

The coordination geometry of metal complexes with 4H-1-Benzopyran-2-carboxamide, 4-oxo- is significantly influenced by the nature and position of functional groups on the benzopyran ring or the amide nitrogen. These substituents can exert both electronic and steric effects, which in turn affect the stability and structure of the resulting metal complex.

Electronic Effects:

Electron-donating or electron-withdrawing groups on the benzopyran skeleton can alter the electron density on the coordinating oxygen atoms. For instance, an electron-donating group, such as a methoxy (B1213986) group, at the 7-position would increase the electron density on the 4-oxo oxygen, potentially strengthening its bond with a metal ion. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms, possibly leading to weaker coordination.

Steric Effects:

Crystal structure analyses of N-substituted 4-oxo-4H-chromene-2-carboxamides have shown that the conformation around the C2-C(O) and C(O)-N bonds is crucial. researchgate.net The amide group can adopt a cis or trans conformation relative to the pyran ring oxygen. This conformational preference, which can be influenced by substituents, directly impacts which donor atoms are available for chelation and the resulting size and stability of the chelate ring. For instance, an anti-rotamer conformation about the C-N bond is commonly observed. researchgate.net

In N-phenyl-4-oxo-4H-2-chromone carboxamides, intramolecular hydrogen bonding between the amide proton and the pyran ring oxygen, as well as between a C-H on the phenyl ring and the amide carbonyl oxygen, can lead to a more planar and rigid structure. nih.gov The presence of such intramolecular interactions can compete with the coordination to a metal ion, potentially influencing the ligand's ability to act as a chelating agent. The unavailability of the amide nitrogen as a donor due to these interactions strongly suggests that coordination will occur through the carbonyl oxygens. nih.gov

Table 2: Predicted Influence of Functional Groups on Coordination

| Functional Group Position | Type of Group | Predicted Influence on Coordination |

| Benzopyran Ring (e.g., C-6, C-7) | Electron-donating (e.g., -OCH₃) | Enhances basicity of 4-oxo oxygen, potentially stronger M-O bond. |

| Benzopyran Ring (e.g., C-6, C-7) | Electron-withdrawing (e.g., -Br) | Reduces basicity of 4-oxo oxygen, potentially weaker M-O bond. |

| Amide Nitrogen (N-substitution) | Bulky alkyl or aryl groups | May cause steric hindrance, leading to distorted coordination geometries or favoring monodentate coordination. |

| Amide Nitrogen (N-substitution) | Groups capable of H-bonding | Can influence ligand conformation and planarity, affecting the availability of donor atoms for metal coordination. |

Spectroscopic and Structural Elucidation Methodologies in Research

Application of Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within 4H-1-Benzopyran-2-carboxamide, 4-oxo-. The absorption of infrared radiation excites specific vibrational modes (stretching, bending) of the covalent bonds in the molecule. The resulting spectrum presents a unique pattern of absorption bands corresponding to these vibrations.

For 4H-1-Benzopyran-2-carboxamide, 4-oxo-, the key functional groups are the primary amide (-CONH₂), the γ-pyrone ketone (C=O), the vinyl ether system within the pyran ring, and the aromatic benzene (B151609) ring. Based on studies of closely related chromone-carboxamide structures, the expected FT-IR absorption bands are well-defined. mdpi.com

Key vibrational frequencies include two distinct carbonyl stretching vibrations: one for the C-4 pyrone ketone and another for the amide carbonyl (Amide I band). The primary amide group also gives rise to characteristic N-H stretching and bending (Amide II band) vibrations.

Table 1: Predicted FT-IR Spectral Data for 4H-1-Benzopyran-2-carboxamide, 4-oxo-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3350 | Strong, Broad | Asymmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~3180 | Strong, Broad | Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~1710 | Strong | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1650 | Strong | C=O Stretch | γ-Pyrone Ketone |

| ~1610 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| 1600-1450 | Medium-Weak | C=C Aromatic Ring Stretch | Benzene Ring |

Data are inferred from spectral analyses of analogous chromone-carboxamide compounds. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic laser light. mdpi.com While FT-IR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations in non-polar or symmetric bonds, offering a more complete picture of the molecular skeleton.

In the analysis of 4H-1-Benzopyran-2-carboxamide, 4-oxo-, the Raman spectrum would prominently feature bands from the aromatic and heterocyclic ring systems. Studies on flavone, a structurally similar compound, show strong Raman signals for the pyrone ring and the C=O group. researchgate.net The carbonyl stretch of the pyrone ring, which is a strong band in the IR spectrum, also appears distinctly in the Raman spectrum, typically in the 1600-1660 cm⁻¹ region. researchgate.netnih.gov Vibrations associated with the C=C bonds of both the pyran and benzene rings are also characteristically strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR for Structural Confirmation and Chemical Shifts

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule based on their unique electronic environments. oregonstate.edu The chemical shift (δ), measured in parts per million (ppm), indicates the location of a proton's signal, providing clues about its neighboring atoms and functional groups.

For 4H-1-Benzopyran-2-carboxamide, 4-oxo-, the ¹H NMR spectrum would display several key signals. The four protons on the benzene ring would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.2 ppm. researchgate.netchemicalbook.com The vinyl proton at the C-3 position is expected to be a sharp singlet, shifted downfield due to the influence of the pyrone oxygen and the C-4 carbonyl group. The two protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, its chemical shift being variable and dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for 4H-1-Benzopyran-2-carboxamide, 4-oxo-

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~8.2 - 7.0 | Multiplet | H-5, H-6, H-7, H-8 |

| ~7.1 | Singlet | H-3 |

Data are inferred from spectral analyses of analogous chromone (B188151) compounds in solvents like DMSO-d₆ or CDCl₃. mdpi.comresearchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count and characterization of the carbon skeleton.

In the ¹³C NMR spectrum of 4H-1-Benzopyran-2-carboxamide, 4-oxo-, ten distinct signals are expected. The most downfield signals correspond to the two carbonyl carbons: the C-4 ketone and the amide carbonyl. mdpi.com The signals for the aromatic and olefinic carbons appear in the intermediate region (110-160 ppm), while aliphatic carbons, if present, would be found upfield. The analysis of related compounds, such as 4-oxo-4H-chromene-2-carbaldehyde and various chromone derivatives, provides a reliable basis for assigning these chemical shifts. mdpi.comnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for 4H-1-Benzopyran-2-carboxamide, 4-oxo-

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~178 | C-4 (Pyrone C=O) |

| ~162 | Amide C=O |

| ~156 | C-8a |

| ~155 | C-2 |

| ~134 | C-7 |

| ~126 | C-5 |

| ~125 | C-6 |

| ~124 | C-4a |

| ~118 | C-8 |

Data are inferred from the cited ¹³C NMR data for 4-oxo-4H-chromene-2-carbaldehyde and other chromone derivatives. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals (electronic transitions). The technique is particularly useful for analyzing compounds containing conjugated systems and chromophores. masterorganicchemistry.com

The 4H-1-benzopyran-4-one core of the target molecule constitutes a significant chromophore. Its UV-Vis spectrum is expected to exhibit multiple absorption bands characteristic of π→π* and n→π* transitions. Studies on related chromone structures show distinct absorption maxima (λ_max) that correspond to the electronic transitions within the conjugated benzopyrone system. nih.gov The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, typically results in a weaker absorption band at a longer wavelength compared to the more intense π→π* transitions of the conjugated system. masterorganicchemistry.com The exact positions and intensities of these bands are sensitive to the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and probing the structure of 4-oxo-4H-chromene-2-carboxamide and its analogues through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecules, such as the [M+H]⁺ ion, which allows for accurate molecular weight determination. mdpi.com For instance, the characterization of a new chromone derivative, 6-bromo-N-(cyclohex-1-en-1-ylmethyl)-4-oxo-4H-chromene-2-carboxamide, was supported by Electron Ionization Mass Spectrometry (EIMS) alongside other spectroscopic methods. researchgate.net

The fragmentation patterns observed in mass spectra provide valuable structural information. While specific fragmentation data for the parent compound is not detailed in the available research, studies on related structures, such as the trimethylsilyl (B98337) (TMS) ester of 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, reveal characteristic fragmentation of the chromone core. nist.gov In Electron Ionization (EI) mode, this analogue shows a base peak at m/z 281/283 and an intense peak at m/z 229/231, resulting from complex rearrangements and cleavages of the heterocyclic system. nist.gov Generally, fragmentation for amides can involve cleavage of the amide bond, while aromatic systems like the benzopyran ring tend to be stable, often appearing as large fragments in the spectrum. libretexts.org

| Compound | Molecular Formula | Ionization Mode | Observed Ion (m/z) |

|---|---|---|---|

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | C₁₉H₁₈NO₄⁺ | ESI | 324.1224 [M+H]⁺ |

| 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, TMS ester | - | EI | 281/283 |

| 6-bromo-N-(cyclohex-1-en-1-ylmethyl)-4-oxo-4H-chromene-2-carboxamide | - | EIMS | - |

Advanced Spectroscopic Techniques for Complex Structural Analysis

To gain deeper insight into the electronic structure and local atomic environment, advanced synchrotron-based spectroscopic techniques can be employed.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure. libretexts.org It provides information on the coordination number, the distance to neighboring atoms, and the degree of disorder from a specific absorbing atom. libretexts.orgnih.gov While specific EXAFS studies on 4-oxo-4H-chromene-2-carboxamide were not found, the technique is applicable to investigate the local environment of heteroatoms (O, N) within the molecule. researchgate.net By tuning the X-ray energy to the absorption edge of an element like oxygen, EXAFS could theoretically determine the precise bond lengths of the carbonyl (C=O) and ether (C-O-C) groups and characterize their immediate atomic neighbors. nih.gov This method is particularly valuable for studying non-crystalline or amorphous materials where diffraction techniques are not feasible. libretexts.org

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, provides detailed information about the electronic state and coordination geometry of the absorbing atom. mdpi.comlibretexts.org The features in the XANES spectrum, including the pre-edge and edge regions, are sensitive to the oxidation state, covalency, and site symmetry of the atom. libretexts.orgresearchgate.net For 4-oxo-4H-chromene-2-carboxamide, XANES analysis at the oxygen or nitrogen K-edge could reveal information about the unoccupied electronic states and the local geometry around these atoms. mdpi.com For example, the distinct electronic environments of the carbonyl oxygen, the pyran oxygen, and the amide nitrogen would result in characteristic XANES spectra, allowing for a detailed probe of the molecule's electronic architecture. researchgate.net This technique is element-selective and non-destructive, making it suitable for analyzing complex molecular systems. mdpi.com

| Technique | Absorbing Atom | Potential Information Obtainable |

|---|---|---|

| EXAFS | Oxygen (O), Nitrogen (N) | Bond distances (e.g., C=O, C-O, C-N), coordination numbers, and local atomic disorder. |

| XANES | Oxygen (O), Nitrogen (N) | Oxidation state, coordination geometry, site symmetry, and information on unoccupied electronic states. |

Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. Numerous crystallographic studies have been performed on derivatives of 4-oxo-4H-chromene-2-carboxamide, providing valuable insights into their conformation, planarity, and intermolecular interactions. researchgate.netnih.govnih.govnih.gov

For example, the crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide revealed that it crystallizes in the P2(1)/n space group. nih.gov A common feature in this class of compounds is an anti-rotamer conformation about the amide C—N bond. nih.govnih.gov However, the orientation of the amide oxygen relative to the pyran oxygen can be either trans or cis. nih.gov

These studies highlight that the molecules are often nearly planar, a feature influenced by extensive intramolecular hydrogen bonding. nih.govnih.gov In many N-phenyl substituted derivatives, the amide nitrogen acts as a hydrogen bond donor to the pyran ring's oxygen atom. nih.gov The planarity of the molecule can be quantified by the dihedral angle between the mean planes of the chromone ring system and the substituent groups. In N-phenyl-4-oxo-4H-chromene-2-carboxamide, this angle is reported to be 6.57°. nih.gov Supramolecular structures are also prevalent, with molecules often linked by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, forming chains or more complex networks in the crystal lattice. nih.gov

| Compound | Space Group | Key Structural Features | Reference |

|---|---|---|---|

| 4-Oxo-N-phenyl-4H-chromene-2-carboxamide | P2(1)/n | Anti-rotamer conformation; Dihedral angle (chromone/phenyl) of 6.57° | nih.govnih.gov |

| 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide | P2(1)/c and P1 (two polymorphs) | Anti-rotamer conformation; cis or trans relation of amide and pyran oxygens | nih.gov |

| N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide | - | Dihedral angle (chromone/phenyl) of 5.0° | nih.gov |

Computational and Theoretical Investigations of 4h 1 Benzopyran 2 Carboxamide, 4 Oxo

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and properties of chromone (B188151) derivatives. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the geometry optimization of chromone derivatives, predicting bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. mdpi.com

By finding the minimum on the potential energy surface, DFT calculations can establish the optimized, lowest-energy structure of 4H-1-Benzopyran-2-carboxamide, 4-oxo-. mdpi.com A common approach involves using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a suitable basis set, such as 6-311G++(d,p) or cc-pVQZ, to achieve high accuracy. nih.govmdpi.comresearchgate.net

Once the geometry is optimized, frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (e.g., IR and Raman). researchgate.net This theoretical spectrum can be compared with experimental data to validate the calculated structure.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for studying larger molecules and exploring different conformations. mdpi.com

Research on structurally related 3-formylchromones has utilized the AM1 method for the full optimization of geometry for various conformers. mdpi.comresearchgate.net These studies involve calculating the heats of formation for different spatial arrangements, such as s-cis and s-trans conformations, to determine the most energetically favorable isomer. mdpi.com For instance, in the case of 3-formylchromones, the s-cis conformations were found to be significantly more stable (by 22-26 kJ/mol) than the s-trans ones. mdpi.com This type of analysis is crucial for understanding the conformational preferences of the carboxamide group relative to the benzopyran ring in 4H-1-Benzopyran-2-carboxamide, 4-oxo-.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods provide key descriptors of this structure.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). edu.krd

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govedu.krd

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be considered a "soft" molecule, as less energy is needed for electronic transitions. nih.gov

These energy values are used to calculate various global reactivity descriptors, as shown in the table below. nih.govmaterialsciencejournal.org

Table 1: Global Quantum Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Describes the ability of a species to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |

Data in this table is illustrative of the parameters calculated from HOMO-LUMO energies based on established formulas. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugation, intramolecular charge transfer, and delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the "donor-acceptor" interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net

Conformational Studies

The biological activity and physical properties of 4H-1-Benzopyran-2-carboxamide, 4-oxo- are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

For N-phenyl-4-oxo-4H-2-chromone carboxamides, a related class of compounds, structural studies have revealed that the molecular conformation is heavily constrained by intramolecular interactions. nih.gov Specifically, strong intramolecular hydrogen bonds can form between the amide N-H group and the pyran ring's oxygen atom, and between the amide's carbonyl oxygen and a hydrogen on the phenyl ring. nih.gov These interactions restrict the rotation around the C-N amide bond and the C-C bond connecting the amide to the chromone ring, resulting in a more planar molecular structure than would otherwise be expected. nih.gov

Table 2: Summary of Conformational Factors in Chromone-2-Carboxamides

| Conformational Feature | Description | Influencing Factors |

|---|---|---|

| Planarity | The degree to which the chromone and carboxamide moieties lie in the same plane. | Intramolecular hydrogen bonding; steric hindrance between substituents. nih.gov |

| Amide Bond Rotation | Rotation around the C2-C(O) and C(O)-N bonds. | Restricted by intramolecular hydrogen bonds and the partial double-bond character of the C-N amide bond. nih.gov |

| Rotameric Forms | Different stable conformations, such as syn and anti or s-cis and s-trans isomers. | Energetic favorability determined by methods like AM1; intramolecular interactions. mdpi.comnih.gov |

Potential Energy Surface (PES) Scans for Conformational Preferences

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule. rsc.org By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map is generated, which identifies low-energy, stable conformations and the energy barriers between them. rsc.org

For chromone-based structures, a key area of conformational flexibility involves the orientation of the substituent at the 2-position relative to the pyran ring. In the case of 4H-1-Benzopyran-2-carboxamide, 4-oxo-, this involves the rotation around the C2-C(O)NH2 bond. Theoretical studies on related 3-formylchromones have utilized semi-empirical quantum chemical methods like AM1 to perform full geometry optimization of various conformers. mdpi.comresearchgate.net These calculations map out the energy landscape to determine the most stable three-dimensional arrangements of the atoms. mdpi.comresearchgate.net

Energetic Favorability of S-cis and S-trans Conformations

The rotation around the single bond connecting the pyran ring and the carboxamide group at the C-2 position gives rise to different conformers, primarily the S-cis and S-trans isomers. Computational studies on analogous 3-formylchromones have shown that the S-cis conformations are energetically more favorable than the S-trans ones. mdpi.comresearchgate.net The difference in the heats of formation between these two conformations for 3-formylchromones was calculated to be approximately 22-26 kJ/mol. mdpi.comresearchgate.net This significant energy difference suggests a strong preference for the S-cis arrangement, where the carbonyl of the carboxamide group and the oxygen of the benzopyran ring are on the same side.

| Compound Type | More Favorable Conformation | Difference in Heats of Formation (ΔΔHf) | Computational Method | Reference |

|---|---|---|---|---|

| 3-Formylchromones | S-cis | 22 - 26 kJ/mol | AM1 | mdpi.comresearchgate.net |

| o-Hydroxyacetophenones | S-cis | ~20 kJ/mol | AM1 | mdpi.com |

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand like 4H-1-Benzopyran-2-carboxamide, 4-oxo- might interact with a biological target, typically a protein receptor or enzyme. This provides a structural basis for understanding its potential biological activity.

Ligand-Protein Interaction Predictions and Binding Modes

Molecular docking simulations are frequently used to predict the binding conformation and affinity of small molecules within the active site of a protein. researchgate.net For scaffolds related to 4H-1-Benzopyran-2-carboxamide, 4-oxo-, docking studies have provided insights into potential binding modes. For instance, benzopyran derivatives have been investigated as inhibitors of protein kinases. nih.gov Docking studies of similar 4-oxo-1,4-dihydroquinoline-3-carboxamides against the Axl kinase domain revealed key interactions. researchgate.net

It is predicted that the 4H-1-Benzopyran-2-carboxamide, 4-oxo- scaffold could interact with a kinase active site through a combination of hydrogen bonds and hydrophobic interactions. The carboxamide group is a potent hydrogen bond donor and acceptor, potentially forming interactions with backbone carbonyls or amino acid side chains like glutamate (B1630785) or asparagine in a receptor's binding pocket. acs.org The 4-oxo group can also act as a hydrogen bond acceptor. The benzopyran ring system provides a large, planar hydrophobic surface capable of forming favorable van der Waals and pi-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the protein's active site. acs.org

| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Protein Residues | Reference |

|---|---|---|---|

| Carboxamide (-CONH2) Group | Hydrogen Bonding (Donor/Acceptor) | Glu, Asp, Gln, Asn, Ser, Thr, Backbone C=O/N-H | acs.org |

| 4-Oxo Group (C=O) | Hydrogen Bonding (Acceptor) | Lys, Arg, Ser, Thr, Gln | acs.org |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His | acs.org |

| Pyran Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | acs.org |

Theoretical Evaluation of Biological Parameters and Drug-Likeness (Computational Aspects)

The "drug-likeness" of a compound can be computationally estimated by calculating various physicochemical properties and comparing them to established guidelines, such as Lipinski's Rule of Five. These parameters help predict a compound's potential for oral bioavailability. Properties for 4H-1-Benzopyran-2-carboxamide, 4-oxo- have been computed and are available in public databases. nih.gov

Key parameters include molecular weight, the logarithm of the octanol-water partition coefficient (XLogP3), and the number of hydrogen bond donors and acceptors. nih.gov The values for 4H-1-Benzopyran-2-carboxamide, 4-oxo- generally fall within the acceptable ranges for drug-like molecules. nih.gov Computational ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can further refine this assessment, providing estimates for properties like human oral absorption. researchgate.net

| Parameter | Value | Lipinski's Rule of Five Guideline | Reference |

|---|---|---|---|

| Molecular Weight | 189.17 g/mol | ≤ 500 | nih.gov |

| XLogP3 | 1.0 | ≤ 5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | ≤ 10 | nih.gov |

| Rotatable Bond Count | 1 | ≤ 10 | nih.gov |

Solvent Interaction Studies through Computational Methods

Computational methods are crucial for understanding how a molecule interacts with a solvent, which is essential for predicting its solubility and its behavior in a biological environment. The effect of the solvent is a critical component in calculating the free energy of binding between a ligand and a protein. researchgate.net

A common technique is the Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) method. researchgate.nettandfonline.com This approach calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. researchgate.net The Generalized Born (GB) model approximates the electrostatic contribution to the solvation free energy, while the Surface Area (SA) term accounts for the nonpolar contribution, which is related to the disruption of the solvent structure. These calculations provide a more accurate picture of the binding affinity by accounting for the energy cost of desolvating the ligand and the protein's active site upon binding. researchgate.net For 4H-1-Benzopyran-2-carboxamide, 4-oxo-, such studies would quantify the influence of water on its conformational stability and its affinity for potential biological targets.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar

General Mechanisms of Action Associated with Benzopyran Derivatives

Benzopyran derivatives exhibit a broad spectrum of biological activities, largely attributable to the pleiotropic nature of the pharmacophore. nih.gov Chemical modifications across the benzopyran core have led to successive generations of molecules with progressively enhanced anti-cancer activity and differing mechanisms of action. nih.gov For instance, third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have demonstrated potent efficacy as tubulin polymerization inhibitors. nih.gov This anti-microtubule activity induces mitotic delays in cancer cells, ultimately leading to apoptosis or mitotic slippage. nih.gov

The benzopyran ring system is a key structural feature in flavonoids, coumarins, and chromones, which are known to interact with numerous cellular targets. ijbpas.com This interaction capability is responsible for their wide-ranging biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. researchgate.net The specific mechanism often depends on the substitution pattern on the benzopyran nucleus, which dictates the molecule's ability to bind to specific biological macromolecules. nih.gov

Enzyme Inhibition Mechanisms

The structural framework of 4H-1-Benzopyran-2-carboxamide, 4-oxo- is conducive to interactions with the active sites of various enzymes, a characteristic shared by many benzopyran derivatives. This interaction leads to the inhibition of key enzymes involved in cellular signaling and pathological processes.

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. nih.gov

Src Kinase: c-Src, a non-receptor protein tyrosine kinase, is often upregulated in human cancers and plays a critical role in cell proliferation, invasion, and apoptosis. nih.gov Benzopyran derivatives have been identified as inhibitors of Src kinase. Structure-activity relationship (SAR) studies of 4-aryl-4H-naphthopyrans, a related class of compounds, revealed that derivatives with less bulky groups, such as an unsubstituted phenyl group at the 4-position, are preferred for Src inhibitory activity. nih.gov Specifically, the 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivative showed an IC50 value of 28.1 μM for Src kinase inhibition. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical pro-survival pathway often dysregulated in cancer. nih.gov The benzopyran-4-one derivative LY294002 is a well-known inhibitor of PI3K, with a cellular IC50 of approximately 1.4 µM. nih.govmdpi.com Studies on benzopyran-4-one-isoxazole hybrids have shown that the substitution pattern is crucial for activity. For instance, compound 5a (an ester-linked hybrid) showed significant antiproliferative effects, but its kinase inhibitory activity was found to be weak, suggesting it may act through other targets. nih.gov In contrast, another benzopyrane derivative, SIMR1281, was found to inactivate the PI3K/Akt pathway, contributing to its antiproliferative activity. nih.gov

| Compound Class | Target Kinase | Key SAR Findings | Reference |

| 4-Aryl-4H-naphthopyrans | Src Kinase | Less bulky groups at the 4-aryl position enhance inhibitory activity. | nih.gov |

| Benzopyran-4-one | PI3K | The 2-morpholino substitution (as in LY294002) is key for potent inhibition. | nih.govmdpi.com |

| Benzopyran-4-one-isoxazole hybrids | Various Kinases | Linker type and substitution on the benzopyran ring significantly affect activity. | nih.gov |

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in pH regulation and other physiological processes. nih.govmdpi.com Certain isoforms, like hCA IX and XII, are overexpressed in tumors and are validated anticancer targets. mdpi.comnih.gov Coumarins (2H-1-benzopyran-2-ones), which are structurally related to the 4-oxo-benzopyran class, are a known class of CA inhibitors. mdpi.comtandfonline.com They are believed to act as suicide inhibitors, binding to the enzyme's active site. tandfonline.com Studies show that coumarin (B35378) and psoralen (B192213) derivatives can selectively inhibit the tumor-associated hCA IX and XII isoforms in the low micromolar to nanomolar range, while showing no activity against the cytosolic hCA I and II isoforms. mdpi.comtandfonline.com This selectivity is a key feature for developing targeted anticancer agents.

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov While some benzofuran (B130515) derivatives have shown weak anti-AChE activity, certain hybrid molecules incorporating a benzopyran-related scaffold have demonstrated more potent inhibition. nih.govnih.gov For example, a series of aporphine-benzylpyridinium conjugates, where the benzylpyridinium moiety enhances binding to the enzyme, showed significant AChE inhibitory activity with IC50 values in the low micromolar range. acs.org

| Enzyme Target | Inhibitor Class | Inhibition Mechanism/Activity | Reference |

| Carbonic Anhydrase IX/XII | Coumarins/Psoralens | Selective, suicide inhibition; Kᵢ values in nM to low µM range. | mdpi.comtandfonline.com |

| Acetylcholinesterase (AChE) | Benzofuran derivatives | Weak inhibitory activity. | nih.govnih.gov |

| Acetylcholinesterase (AChE) | Aporphine-benzylpyridinium conjugates | Enhanced inhibition via dual-binding-site mode; IC50 ~0.35 µM for lead compound. | acs.org |

Receptor Modulation and Agonist Activity

Beyond enzyme inhibition, benzopyran derivatives can act as ligands for nuclear receptors, directly modulating gene transcription.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors with three isoforms (α, γ, and δ) that play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. bohrium.com

A series of synthetic benzopyran derivatives have been evaluated for their ability to activate PPARα and PPARγ. nih.gov Many of these compounds were found to be dual PPARα/γ agonists. bohrium.comnih.gov Structure-activity relationship (SAR) studies have elucidated key structural requirements for this activity:

Hydrophobic Core: A hydrophobic nucleus, such as the benzopyran-4-one or dihydrobenzopyran structure, is essential for activating PPARα and/or PPARγ. bohrium.comnih.gov

Flexible Linker: The side chain at the 2-position acts as a flexible linker. A chain length of at least five carbon atoms appears necessary to activate PPARγ. bohrium.comnih.gov

Polar Head: The polar head group can tolerate various oxygenated (e.g., hydroxyl, ester) and even non-oxygenated motifs, not just the traditional carboxylic acid group. nih.gov

Notably, certain benzopyran derivatives demonstrated potent full PPARγ agonism, with EC50 values as low as 0.001 µM, making them significantly more potent than the reference compound rosiglitazone. nih.gov

| Compound Series | Target Receptor | Potency (EC50) | Key SAR Insights | Reference(s) |

| Substituted Benzopyrans | PPARα / PPARγ | 0.001 µM (for best PPARγ agonists) | Dual agonism achieved. Potency influenced by side chain and polar head modifications. | nih.gov |

| Polycerasoidol Analogs | PPARα / PPARγ | - | Hydrophobic benzopyran-4-one nucleus is essential. Side chain length of at least C5 is needed for PPARγ activation. | bohrium.comnih.gov |

| Benzopyran Hydrazones | PPARα / PPARγ / PPARδ | - | The length of the side chain at the 2-position determines dual agonism profile (α/γ vs. α/δ). |

Cellular and Molecular Mechanisms of Action

The engagement of benzopyran derivatives with enzymes and receptors translates into diverse cellular and molecular effects. A significant mechanism for third-generation benzopyran anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and cell death. nih.gov This can activate downstream signaling pathways, including the JNK/JUN pathway, which contributes to caspase-mediated apoptosis. nih.gov

Other benzopyran derivatives, like SIMR1281, induce their effects by disrupting the cellular redox balance through inhibition of enzymes like glutathione (B108866) reductase (GSHR) and thioredoxin reductase (TrxR). nih.gov This elevation in reactive oxygen species (ROS) leads to DNA damage, which in turn activates a cascade involving ATM/ATR kinases and downstream effectors like p53, ultimately leading to apoptosis. nih.gov

Furthermore, the interaction of benzopyran-based inhibitors with the p300-HIF-1α complex has been identified as another key mechanism. nih.gov By disrupting this protein-protein interaction, these compounds inhibit the hypoxia-inducible factor (HIF) pathway, a critical driver of tumor adaptation to low-oxygen environments. nih.gov

Structure-Activity Relationship (SAR) Studies of 4H-1-Benzopyran-2-carboxamide, 4-oxo- Derivatives

Role of Chemical Linkers in Hybrid Compounds

A study involving the conjugation of a benzopyran-4-one nucleus with an isoxazole (B147169) scaffold demonstrated the profound impact of the linker on antiproliferative activity against cancer cell lines. nih.gov Various linkers were investigated to connect a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyran with 3,5-dimethylisoxazole-4-carboxylic acid. The results indicated that the nature of the linkage was a key determinant of selectivity and potency. nih.gov

Comparison of different linker types revealed that a specific ester linkage resulted in hybrid compounds (e.g., compounds 5a–d ) with significantly higher selectivity towards cancer cells compared to hybrids formed with other linkers. nih.gov The tested linkers included:

Ester linkage : Showed the highest selectivity. nih.gov

Acetal linkage : Resulted in lower selectivity. nih.gov

Amide linkage : Also demonstrated lower selectivity compared to the ester-linked compounds. nih.gov

Reverse ester linkage : Less effective. nih.gov

Acrylic ester linkage : Less effective. nih.gov

This highlights that the linker is not merely a spacer but an integral component that influences the molecule's conformation, physicochemical properties, and ability to interact with its biological target. The superior performance of the ester-linked hybrids underscores the importance of linker choice in the rational design of new therapeutic agents based on the 4H-1-Benzopyran-2-carboxamide, 4-oxo- scaffold. nih.gov

Table 1: Influence of Linker Type on the Selectivity of Benzopyran-4-one-Isoxazole Hybrids

| Linker Type | Compound Examples | Observed Selectivity for Cancer Cells | Reference |

|---|---|---|---|

| Ester | 5a–d | High | nih.gov |

| Acetal | 6a, 6b, 6d | Lower than Ester | nih.gov |

| Amide | 7a, 7c, 7d | Lower than Ester | nih.gov |

| Reverse Ester | 8a | Lower than Ester | nih.gov |

| Acrylic Ester | 9a, 9c, 9d | Lower than Ester | nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically affect a compound's biological activity by influencing its binding to specific targets like enzymes and receptors. mdpi.com For chromone (B188151) derivatives, conformational isomers can exhibit different energy states and, consequently, different biological profiles.

In a theoretical study on related 3-formylchromone derivatives, semi-empirical quantum chemical methods were used to analyze different conformers. mdpi.com The calculations focused on s-cis and s-trans conformations, revealing that the s-cis conformers were energetically more favorable by a significant margin (22 - 26 kJ mol⁻¹). mdpi.com While this study did not directly test the biological activity of each conformer, it establishes that specific spatial arrangements are preferred. Such conformational preferences are crucial because they dictate the shape of the molecule that is presented to a biological target.

The majority of natural products are chiral and are often produced in an enantiomerically pure form, where stereochemistry critically impacts drug action, including target binding, metabolism, and distribution. mdpi.com For many compound classes, stereochemistry is a key driver of potency and pharmacokinetics. mdpi.com Although specific research on the stereoselective synthesis and differential biological activity of enantiomers of 4H-1-Benzopyran-2-carboxamide, 4-oxo- is not extensively detailed in the reviewed literature, the principles derived from related structures strongly suggest that this would be a vital area of investigation. The synthesis of enantiopure 4H-chromenes has been achieved, providing a pathway to explore these potential stereochemical influences on activity. researchgate.net

Mechanistic Studies of Specific Biological Effects (without clinical outcomes)

The 4-oxo-4H-1-benzopyran skeleton is recognized as a "privileged scaffold" in drug discovery due to its association with a wide array of pharmacological properties. nih.gov Mechanistic studies have begun to unravel how these molecules exert their effects at a cellular and molecular level.

Anti-inflammatory Mechanism Research

The benzopyran-4-one structure is a well-known pharmacophore associated with anti-inflammatory effects. nih.gov A primary mechanism for anti-inflammatory action involves the inhibition of key enzymes in the arachidonic acid pathway, namely Cyclooxygenase (COX) and Lipoxygenase (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govyoutube.com

Dual inhibition of both COX and LOX is considered a promising strategy for developing potent anti-inflammatory agents with potentially fewer side effects than selective COX inhibitors. nih.gov While direct enzymatic assays on 4H-1-Benzopyran-2-carboxamide, 4-oxo- were not found, research on related heterocyclic structures supports this mechanistic hypothesis. For instance, furochromone derivatives have been evaluated as inhibitors of COX-2 and LOX enzymes. nih.gov The ability of various heterocyclic compounds, including those with sulfonamide moieties, to inhibit COX-2 and 5-LOX is well-documented, highlighting this as a common mechanism for anti-inflammatory heterocycles. nih.govmdpi.com Given that the benzopyran-4-one skeleton is known for its anti-inflammatory properties, it is highly probable that its mechanism involves the modulation of the COX and/or LOX pathways. nih.gov

Antimicrobial Mechanism Research

Derivatives of the 4H-benzopyran scaffold have demonstrated notable antimicrobial activity. nih.govfrontiersin.org The precise mechanism of action for 4H-1-Benzopyran-2-carboxamide, 4-oxo- is not fully elucidated, but research on other heterocyclic antimicrobial agents offers potential models.

Studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, another class of heterocyclic amides, have revealed multi-targeting mechanisms. nih.gov These mechanisms include:

Membrane Depolarization : The compounds were found to disrupt the bacterial membrane potential, a process that can lead to cell death. nih.gov

Inhibition of Biosynthetic Pathways : The agents were shown to interfere with essential metabolic pathways, such as menaquinone biosynthesis. nih.gov

Regulation of Essential Proteins : Global proteomics revealed that the compounds regulated key proteins involved in DNA replication and other vital cellular functions, including DnaX, Pol IIIC, and BirA. nih.gov

These findings suggest that the antimicrobial action of benzopyran derivatives may not be limited to a single target but could involve a cascade of events, including disruption of cell membrane integrity and interference with crucial metabolic and replication machinery.

Antiviral Mechanism Research

The 4-oxo-4H-1-benzopyran skeleton has been identified as a template for compounds with potential antiviral activity, including against HIV. nih.gov The mechanisms by which antiviral drugs operate are varied, but they generally involve targeting specific stages of the viral life cycle, such as entry, replication, or release. nih.govebsco.com

A common antiviral strategy is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase or reverse transcriptase. nih.gov Another approach involves blocking the function of viral structural proteins. A study on 4-oxo-4H-quinoline acylhydrazone derivatives, which share a similar 4-oxo-heterocyclic core, demonstrated a potent mechanism against the Tobacco Mosaic Virus (TMV). nih.gov The active compound was found to bind strongly to the TMV coat protein (TMV-CP), hindering the self-assembly of the virus and preventing its growth. nih.gov This suggests that a plausible antiviral mechanism for 4H-1-Benzopyran-2-carboxamide, 4-oxo- could involve direct interaction with and inhibition of viral proteins, either enzymatic or structural, thereby disrupting viral replication or assembly.

Anticancer Mechanism Research (e.g., target identification, pathway disruption)

The anticancer properties of 4-oxo-4H-1-benzopyran derivatives have been a significant focus of mechanistic research, revealing a multi-pronged attack on cancer cells involving the disruption of key survival and metabolic pathways.

Target Identification and Pathway Disruption: Research has identified several molecular targets and pathways disrupted by benzopyran derivatives. One study on a novel benzopyrane derivative, SIMR1281, identified a dual-inhibition mechanism targeting cancer cell metabolism. nih.gov

Inhibition of Glutathione and Thioredoxin Reductases : SIMR1281 was found to strongly inhibit glutathione reductase (GSHR) and moderately inhibit thioredoxin reductases (TrxR). nih.gov These enzymes are critical for maintaining the redox balance in cancer cells, and their inhibition leads to overwhelming oxidative stress.

Inactivation of Survival Pathways : The compound led to the inactivation of the Ras/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival. nih.gov Previous studies had also noted that 4-oxo-4H-1-benzopyran derivatives possess Src kinase and PI3K inhibitory activity. nih.gov

Induction of Apoptosis: A primary outcome of the disruption of these pathways is the induction of programmed cell death, or apoptosis.

A benzopyran-4-one-isoxazole hybrid (5a ) was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with 50.8% of cells undergoing apoptosis at a 5 µM concentration. nih.gov

The mechanism initiated by the inhibition of GSHR and TrxR by SIMR1281 also culminates in apoptosis, which is preceded by DNA damage and cell cycle perturbations. nih.gov This demonstrates a clear pathway from initial target engagement to the ultimate killing of the cancer cell.

These findings indicate that 4H-1-Benzopyran-2-carboxamide, 4-oxo- and its derivatives function as multi-target agents, disrupting cancer cell metabolism, blocking critical survival signals, and ultimately driving the cells into an apoptotic state.

Table 2: Summary of Anticancer Mechanisms for Benzopyran Derivatives

| Mechanism | Specific Target/Pathway | Consequence | Reference |

|---|---|---|---|

| Metabolic Disruption | Glutathione Reductase (GSHR), Thioredoxin Reductase (TrxR) | Increased Oxidative Stress, DNA Damage | nih.gov |

| Signal Transduction Inhibition | Ras/ERK Pathway, PI3K/Akt Pathway, Src Kinase | Inhibition of Proliferation and Survival | nih.govnih.gov |

| Induction of Cell Death | Apoptosis Pathway | Elimination of Cancer Cells | nih.govnih.gov |

Advanced Research Directions and Future Perspectives for 4h 1 Benzopyran 2 Carboxamide, 4 Oxo

Development of Novel Synthetic Routes and Methodologies

The synthesis of chromone-2-carboxamides is a dynamic area of research, with a focus on improving efficiency, yield, and environmental friendliness. Traditional methods are being supplanted by innovative techniques that offer significant advantages.

A prominent advancement is the use of microwave-assisted organic synthesis. researchgate.net This method provides considerable benefits over conventional heating, including significant reductions in reaction time, cleaner reaction profiles with fewer by-products, and simpler work-up procedures. researchgate.net It has been successfully employed to generate libraries of functionalized chromone (B188151) carboxamides, accelerating the lead optimization process. researchgate.netmdpi.com

Multi-step synthetic strategies remain crucial for creating specific derivatives. A common route begins with a Claisen condensation of a substituted 2'-hydroxyacetophenone (B8834) with diethyl oxalate (B1200264), followed by acid-catalyzed cyclization to form the ethyl chromone-2-carboxylate intermediate. rsc.org Subsequent hydrolysis yields the key chromone-2-carboxylic acid, which can then be coupled with a desired amine. rsc.org To facilitate this final amidation step, which can be challenging, phosphonium-based coupling reagents like PyBOP (benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) are increasingly used to activate the carboxylic acid for efficient reaction with the amine. rsc.org

Researchers have also optimized two-step procedures starting from the commercially available 2-chromone carboxylic acid. researchgate.netmdpi.com This involves converting the acid to its more reactive acyl chloride derivative using reagents like phosphorus pentachloride (PCl₅), followed by condensation with the appropriate amine. researchgate.netmdpi.com For more challenging "retro" chromone carboxamides, where the amide linkage is reversed, synthetic routes have been developed involving the Curtius rearrangement of a carbonyl azide (B81097) intermediate derived from 2-chromone carboxylic acid. mdpi.com

| Methodology | Key Reagents/Conditions | Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction time, higher purity, operational simplicity. researchgate.net |

| Multi-Step Synthesis (from Acetophenone) | Diethyl oxalate, NaOEt, Acid, PyBOP, Amine | Versatile for creating diverse derivatives. rsc.org |

| Two-Step Synthesis (from Carboxylic Acid) | PCl₅, Amine, Triethylamine | Straightforward for direct carboxamide synthesis. researchgate.netmdpi.com |

| "Retro" Carboxamide Synthesis | Diphenylphosphoryl azide (DPPA), Amine | Enables synthesis of less common N-(4-oxo-4H-chromen-2-yl) amides. mdpi.com |

Rational Design and Synthesis of New Derivatives with Enhanced Mechanistic Specificity

The rational design of novel 4-oxo-4H-1-benzopyran-2-carboxamide derivatives is driven by a deep understanding of structure-activity relationships (SAR) to achieve higher potency and selectivity for specific biological targets. researchgate.net The substitution pattern on both the chromone core and the carboxamide side chain plays a vital role in determining the pharmacological activity. researchgate.netresearchgate.net

For instance, in the development of cytotoxic agents, studies have shown that introducing a 6-fluoro substituent on the chromone nucleus or having specific alkyl groups like propyl on the amide side chain can positively impact activity against cancer cell lines. researchgate.net In another study targeting triple-negative breast cancer, N-(2-furylmethylene) and α-methylated N-benzyl derivatives demonstrated the highest growth inhibition. nih.gov

The design process often targets specific enzymes or receptors.

μ-Calpain Inhibitors : Novel chromone carboxamides have been prepared and shown to be potent and selective inhibitors of μ-calpain, a cysteine protease implicated in various pathological conditions. researchgate.net

MAO-B Inhibitors : SAR studies indicate that substituents at position 3 of the γ-pyrone nucleus lead to preferential MAO-B inhibition, while identical substitutions at position 2 result in a loss of activity. researchgate.net

COX-2 Inhibitors : To develop anti-inflammatory agents, derivatives have been designed to selectively inhibit COX-2. derpharmachemica.com Attaching a 6-fluoro group to the chromone moiety produced the best activity in a series of N-(benzyloxy)-chromone-2-carboxamides. derpharmachemica.com

MCHR1 Antagonists : For potential applications in metabolic and sleep disorders, optimization of a 7-fluorochromone-2-carboxamide (B10770916) derivative led to significant improvements in affinity and functional potency as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. nih.govacs.org

This targeted approach allows for the fine-tuning of molecular properties to enhance interaction with the desired biological target while minimizing off-target effects.

Integration of Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

Modern drug discovery heavily relies on the synergy between experimental and computational methods to elucidate the mechanisms of action of new chemical entities. For 4-oxo-4H-1-benzopyran-2-carboxamide and its derivatives, this integration is critical for advancing research.

Spectroscopic Techniques : The structural characterization of newly synthesized compounds is fundamentally reliant on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise connectivity and stereochemistry of atoms within the molecule. rsc.orgderpharmachemica.com

Infrared (IR) Spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) of the pyrone ring and the amide group. derpharmachemica.com

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the synthesized derivatives. derpharmachemica.com

Computational Techniques : Molecular modeling and computational chemistry provide invaluable insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design process. derpharmachemica.com

Molecular Docking : This is a widely used technique to predict the binding orientation and affinity of a ligand (the chromone derivative) within the active site of a target protein. mdpi.comderpharmachemica.com For example, docking studies have been used to understand the interactions with the COX-2 enzyme, the quorum-sensing receptor PqsR in Pseudomonas aeruginosa, and various cancer-related proteins. mdpi.comnih.govderpharmachemica.com The docking scores and predicted binding energies help prioritize which compounds to synthesize and test experimentally. derpharmachemica.com

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Pharmacophore hypotheses have been generated for chromone-2-carboxamides to establish the likely bioactive conformations for antiproliferative activity. rcmi-cc.org

These computational predictions, when validated by experimental biological assays, create a powerful feedback loop that accelerates the discovery of derivatives with enhanced and specific mechanistic actions.

Exploration of New Biological Targets and Pathways for Mechanistic Intervention

While the chromone scaffold has been explored for various activities, ongoing research continues to uncover novel biological targets and pathways, expanding its therapeutic potential. researchgate.netresearchgate.net